molecular formula C14H17N3O3S B2378301 N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 1234902-85-2

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2378301
CAS No.: 1234902-85-2
M. Wt: 307.37
InChI Key: CPIVGOZMBWWLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound of interest in medicinal chemistry and drug discovery research. It features a 1,3-dimethyl-1H-pyrazole core linked to a 4-(methylsulfonyl)phenyl group through an acetamide bridge. The pyrazole scaffold is a privileged structure in pharmaceutical research, known to be associated with a wide range of biological activities . Similarly, the methylsulfonyl group is a common pharmacophore found in various bioactive molecules. As part of a class of N-substituted acetamides, this compound is representative of structures investigated for their potential as ligands and their utility in the development of novel therapeutic agents . Researchers utilize this compound primarily as a screening agent in high-throughput assays to identify hit compounds and explore new biological pathways. It is supplied as a dry film or solid for reconstitution in laboratory settings. This product is intended for research and development purposes only and is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2-(4-methylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-10-8-13(17(2)16-10)15-14(18)9-11-4-6-12(7-5-11)21(3,19)20/h4-8H,9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIVGOZMBWWLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Pyrazole-Acetamide Derivatives

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(methylsulfonyl)phenyl)acetamide requires three key components:

  • 1,3-Dimethyl-1H-pyrazol-5-amine as the nucleophilic pyrazole scaffold.
  • 2-(4-(Methylsulfonyl)phenyl)acetic acid as the acylating agent.
  • Amide bond formation between the two precursors.

Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine

Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For 1,3-dimethyl substitution, methyl hydrazine reacts with acetylacetone under acidic conditions. The reaction proceeds via enolate formation, followed by cyclization and dehydration:
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{CH}3\text{NHNH}2 \rightarrow \text{C}5\text{H}9\text{N}3 + \text{H}_2\text{O}
$$
The product is purified via recrystallization (ethanol/water), yielding 1,3-dimethyl-1H-pyrazol-5-amine in ~70–85% purity.

Preparation of 2-(4-(Methylsulfonyl)phenyl)acetic Acid

The methylsulfonyl group is introduced via oxidation of a methylthio precursor. A two-step protocol is employed:

Step 1: Thioether Formation

4-(Methylthio)phenylacetic acid is synthesized by nucleophilic aromatic substitution. 4-Fluorophenylacetic acid reacts with sodium thiomethoxide in DMF at 80°C for 12 h:
$$
\text{C}8\text{H}7\text{FO}2 + \text{NaSCH}3 \rightarrow \text{C}9\text{H}{10}\text{O}_2\text{S} + \text{NaF}
$$
Yield: 92% (HPLC purity >95%).

Step 2: Oxidation to Sulfone

The thioether is oxidized using NaIO₄ in a water/DCM biphasic system:
$$
\text{C}9\text{H}{10}\text{O}2\text{S} + \text{NaIO}4 \rightarrow \text{C}9\text{H}{10}\text{O}4\text{S} + \text{NaIO}3
$$
Reaction conditions: Reflux for 2 h, yielding 67% of 2-(4-(methylsulfonyl)phenyl)acetic acid.

Amide Coupling

The final step involves activating the carboxylic acid and reacting it with 1,3-dimethyl-1H-pyrazol-5-amine. Two methods are prevalent:

Method A: Carbodiimide-Mediated Coupling
  • Activation : 2-(4-(Methylsulfonyl)phenyl)acetic acid (1 eq) is treated with EDCI (1.2 eq) and HOBt (1 eq) in DCM at 0°C for 1 h.
  • Aminolysis : 1,3-Dimethyl-1H-pyrazol-5-amine (1 eq) is added, and the reaction stirred at 25°C for 12 h.
  • Workup : The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. Purification via silica gel chromatography (EtOAc/hexane 3:7) yields the product in 78% purity.
Method B: Mixed Anhydride Approach
  • Anhydride Formation : The acid (1 eq) reacts with isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.5 eq) in THF at −15°C.
  • Coupling : The pyrazole amine (1 eq) is added, and the reaction warmed to 25°C over 2 h.
  • Isolation : Solvent removal and trituration with diethyl ether afford the product in 82% yield.

Optimization and Challenges

Reaction Efficiency

  • Oxidation Step : NaIO₄ offers moderate yields (67%). Alternatives like Oxone® may improve efficiency but require pH adjustment.
  • Amidation : EDCI/HOBt gives lower yields (78%) compared to mixed anhydrides (82%), likely due to steric hindrance from the sulfonyl group.

Purification Challenges

  • Byproducts : Over-oxidation during sulfonylation generates sulfonic acid derivatives, necessitating careful chromatographic separation.
  • Solubility : The product’s low solubility in polar solvents complicates crystallization. Gradient elution (MeOH/DCM 0–5%) is effective.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.92 (d, J = 8.2 Hz, 2H, ArH), 7.54 (d, J = 8.2 Hz, 2H, ArH), 6.12 (s, 1H, pyrazole-H), 3.88 (s, 3H, NCH₃), 3.72 (s, 2H, CH₂CO), 3.21 (s, 3H, SO₂CH₃), 2.32 (s, 3H, CH₃).
  • MS (ESI+) : m/z 336.1 [M+H]⁺.

Crystallographic Insights

While no crystal structure of the title compound is reported, analogous acetamides exhibit planar pyrazole rings (r.m.s. deviation ≤0.023 Å) and intramolecular hydrogen bonds (e.g., C–H⋯O). The sulfonyl group adopts a conformation perpendicular to the phenyl ring to minimize steric clashes.

Comparative Analysis of Methods

Parameter Carbodiimide Method Mixed Anhydride Method
Yield 78% 82%
Purity (HPLC) >95% >97%
Reaction Time 12 h 2 h
Byproducts Urea derivatives None

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the acetamide group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the prominent applications of this compound is in the field of anticancer research. Studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the anticancer potential of several pyrazole derivatives, including N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, showing promising results against human lung adenocarcinoma cells (A549) with IC50 values indicating effective growth inhibition .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)
This compoundA54925
4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acidMCF-730
1,3-Dimethyl-1H-pyrazol-4-ylamine dihydrochlorideHepG220

1.2 Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways . This makes them potential candidates for developing anti-inflammatory drugs.

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it and create more complex molecules with desired biological activities . For example, it can be utilized to synthesize novel sulfonamide compounds that exhibit enhanced pharmacological properties.

Table 2: Synthesis Pathways Utilizing the Compound

Synthetic RouteProduct Compound
Reaction with halogenated carbonyl compoundsNovel sulfonamide derivatives
Coupling with aminesAntimicrobial agents
Functionalization at the pyrazole ringAnticancer agents

Case Studies

Case Study 1: Anticancer Efficacy Against A549 Cells

In a controlled study, researchers synthesized this compound and tested its effects on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound using a murine model of inflammation. The administration of this compound resulted in a marked decrease in edema and pro-inflammatory cytokine levels compared to control groups .

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring and the acetamide group are key structural features that facilitate these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (Compound 13)

  • Structure : Lacks the 4-(methylsulfonyl)phenyl group, featuring only a simple acetamide substituent.
  • Properties: Lower molecular weight (153.18 g/mol), mp 43–45°C, and IR absorption at 1,667 cm⁻¹ (C=O stretch).
  • Synthesis : Prepared via acetylation of 1,3-dimethylpyrazol-5-amine with acetic anhydride (70% yield) .

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylacetamide (Compound 14)

  • Properties : Higher molecular weight (167.21 g/mol), mp 128–130°C, and IR absorption at 1,681 cm⁻¹ (C=O stretch). The methyl group reduces hydrogen-bonding capacity compared to the primary acetamide in the target compound .

Comparison : The target compound’s 4-(methylsulfonyl)phenyl group introduces a strong electron-withdrawing effect, likely enhancing binding affinity to targets like kinases or sulfonamide-sensitive enzymes. This modification also increases molecular weight (estimated ~319 g/mol) and polarity, improving solubility over Compounds 13 and 14 .

Chlorophenyl/Cyano-Substituted Pyrazole Acetamides

2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-pyrazol-5-yl]acetamide

  • Structure: Features a dichlorophenyl group and cyano substituent on the pyrazole ring.
  • Relevance: Structural analogs of the insecticide Fipronil, highlighting the role of halogen and cyano groups in pesticidal activity. The chloroacetamide moiety may confer electrophilic reactivity, unlike the chemically stable methylsulfonyl group in the target compound .

This substitution may redirect bioactivity from insecticidal to therapeutic applications (e.g., anticancer or anti-inflammatory) .

Methylsulfonyl-Containing Acetamide Derivatives

2-(4-(6-(4-(Methylsulfonyl)phenylamino)pyrimidin-4-yloxy)phenyl)-N-(3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)acetamide (Compound 13e)

  • Structure : Shares the 4-(methylsulfonyl)phenyl motif linked to a pyrimidine-pyrazole-acetamide scaffold.
  • Properties : Molecular weight 535.23 g/mol, LC-MS m/z 535.2312 [M+H]⁺. The methylsulfonyl group likely enhances solubility and target binding, as seen in kinase inhibitors .

Comparison : Both compounds utilize methylsulfonylphenyl to modulate electronic and steric properties. However, the target compound’s simpler structure (lacking pyrimidine) may improve synthetic accessibility and reduce off-target interactions .

Hydroxyacetamide Derivatives

2-[(3-Substituted Phenyl)-4H-1,2,4-Triazol-5-yl)sulfanyl]-N-hydroxyacetamide

  • Structure : Hydroxyacetamide core with triazole and phenyl substituents.
  • Activity : Demonstrates antiproliferative effects, underscoring the acetamide group’s role in medicinal chemistry .

Comparison : The target compound’s methylsulfonylphenyl group replaces the hydroxyacetamide, likely improving metabolic stability by reducing oxidative degradation. This modification may extend half-life in vivo .

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agriculture. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C13H17N3O2S
  • Molecular Weight : 281.36 g/mol

The structure features a pyrazole ring and a phenyl group substituted with a methylsulfonyl moiety, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : This compound has been shown to inhibit enzymes involved in various metabolic pathways. For example, it may target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a role in carotenoid biosynthesis in plants, leading to herbicidal effects .
  • Antifungal Activity : Research indicates that derivatives of this compound exhibit significant antifungal properties against pathogens such as Alternaria solani, suggesting potential applications in agricultural fungicides .
  • Anticancer Potential : Pyrazole derivatives have been explored for their anticancer activities. The structural characteristics of this compound may contribute to inhibiting cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting tumor growth .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell TypeEffectReference
HerbicidalVarious broadleaf weedsGrowth inhibition
AntifungalAlternaria solaniSignificant inhibition
AnticancerCancer cell linesInduction of apoptosis

Case Study 1: Herbicidal Efficacy

In a study evaluating the herbicidal activity of this compound, researchers found that the compound effectively inhibited the growth of several broadleaf weeds in maize crops. The mechanism was linked to the inhibition of HPPD, disrupting carotenoid synthesis and leading to plant death .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal potential of related pyrazole compounds against Alternaria solani. The results demonstrated that certain derivatives exhibited potent fungicidal activity, suggesting that modifications to the pyrazole structure could enhance efficacy against fungal pathogens .

Case Study 3: Anticancer Activity

Research exploring the anticancer properties of pyrazole derivatives indicated that compounds similar to this compound showed promise in inhibiting cancer cell proliferation. The study highlighted the importance of specific substituents on the pyrazole ring in enhancing bioactivity against various cancer types .

Q & A

Basic: What methodological approaches ensure high-purity synthesis of this acetamide derivative?

Answer:
Synthesis optimization requires:

  • Stepwise coupling : React 1,3-dimethylpyrazole-5-amine with 4-(methylsulfonyl)phenylacetic acid derivatives under amide-forming conditions (e.g., EDCI/HOBt coupling) .
  • Catalyst selection : Use zeolite Y-H or pyridine to enhance reaction efficiency and reduce side products .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol to isolate the pure product .
  • Quality control : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm proton environments and carbon backbone integrity. For example, the methylsulfonyl group’s singlet at ~3.3 ppm in 1^1H NMR and 44 ppm in 13^13C NMR is diagnostic .
  • Mass Spectrometry (LCMS/HRMS) : Verify molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles, particularly for the pyrazole and acetamide moieties .

Advanced: How to resolve contradictions in structural data (e.g., NMR vs. X-ray)?

Answer:

  • Multi-technique cross-validation : Combine NMR, FT-IR (e.g., C=O stretch at ~1680 cm1^{-1}), and X-ray data. Discrepancies in tautomeric forms (pyrazole vs. pyrazoline) may arise; use dynamic NMR or variable-temperature studies to assess equilibrium .
  • Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s rules) to identify intermolecular interactions influencing crystallographic packing vs. solution-state conformations .
  • DFT calculations : Compare experimental data with computational models to reconcile geometric differences .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Core modifications : Replace the methylsulfonyl group with sulfoxide/sulfone variants (see derivatives in ) or alter pyrazole substituents (e.g., 3-cyclopropyl vs. 1,3-dimethyl) to assess steric/electronic effects .
  • Bioisosteric replacement : Substitute the acetamide linker with thioacetamide or urea groups, as demonstrated in antiproliferative analogs .
  • Pharmacophore mapping : Use docking studies (e.g., Autodock Vina) to prioritize substituents enhancing target binding (e.g., Bcl-2 inhibition in ).

Advanced: How to address discrepancies in pharmacological assay data (e.g., IC50_{50}50​ variability)?

Answer:

  • Standardize assay conditions : Control variables like cell line (e.g., MCF-7 vs. HeLa), serum concentration, and incubation time .
  • Dose-response validation : Perform triplicate experiments with positive controls (e.g., doxorubicin) and statistical analysis (e.g., ANOVA) to confirm reproducibility .
  • Solubility correction : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Advanced: What mechanistic methodologies elucidate the compound’s mode of action?

Answer:

  • Molecular docking : Model interactions with targets like Bcl-2 or voltage-gated ion channels using crystal structures from the PDB (e.g., 4AQ3 for Bcl-2) .
  • Enzyme inhibition assays : Measure activity against kinases or caspases using fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3) .
  • Cellular imaging : Use confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) to track apoptosis .

Basic: How to analyze hydrogen-bonding networks in crystallized samples?

Answer:

  • SHELX refinement : Generate .res files using SHELXL to assign hydrogen atoms and calculate H-bond geometries (distance: 2.2–3.2 Å; angle: 120–180°) .
  • Mercury software : Visualize and quantify interactions (e.g., N–H···O bonds between acetamide and sulfonyl groups) using crystallographic data .
  • Thermal ellipsoid plots : Assess disorder or dynamic behavior in the crystal lattice .

Advanced: What computational strategies enhance drug design for this scaffold?

Answer:

  • QSAR modeling : Use MOE or Schrödinger to correlate substituent descriptors (e.g., logP, polar surface area) with activity data from analogs .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability with targets like sodium channels .
  • ADMET prediction : Employ SwissADME to optimize bioavailability and reduce off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.